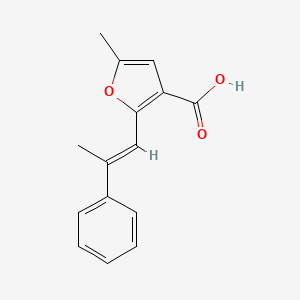![molecular formula C18H13BrN4O4S2 B12920943 5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine CAS No. 7249-22-1](/img/structure/B12920943.png)
5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine is a complex organic compound characterized by the presence of bromine, nitrobenzyl, and thio groups attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 5-bromo-2,4-dichloropyrimidine reacts with 4-nitrobenzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and nitro groups allows for strong interactions with biological molecules, potentially leading to significant biological effects.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-nitrobenzyl bromide
- 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
Comparison
Compared to similar compounds, 5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine is unique due to the presence of two nitrobenzylthio groups. This structural feature enhances its reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions also sets it apart from other similar compounds.
特性
CAS番号 |
7249-22-1 |
|---|---|
分子式 |
C18H13BrN4O4S2 |
分子量 |
493.4 g/mol |
IUPAC名 |
5-bromo-2,4-bis[(4-nitrophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C18H13BrN4O4S2/c19-16-9-20-18(29-11-13-3-7-15(8-4-13)23(26)27)21-17(16)28-10-12-1-5-14(6-2-12)22(24)25/h1-9H,10-11H2 |
InChIキー |
DGIVOOHDWJIQKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSC2=NC(=NC=C2Br)SCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)
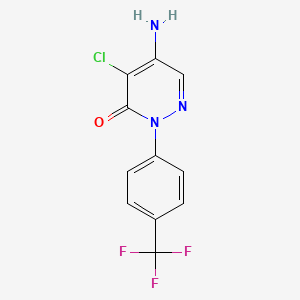
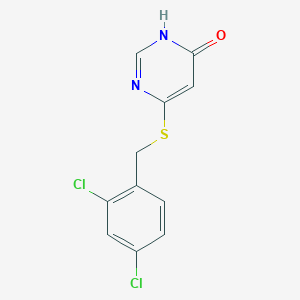
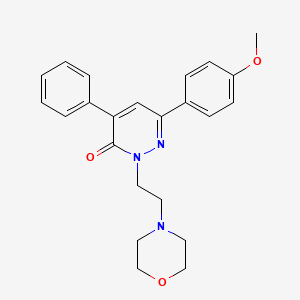

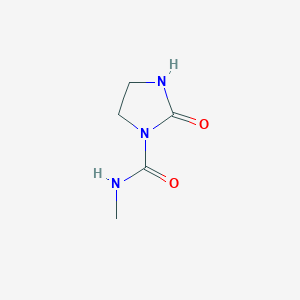
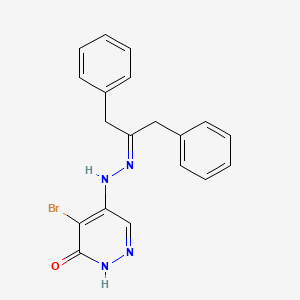
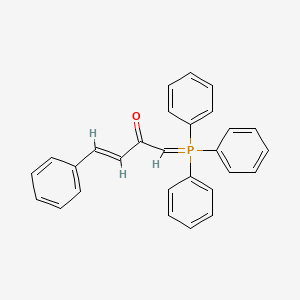
![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)

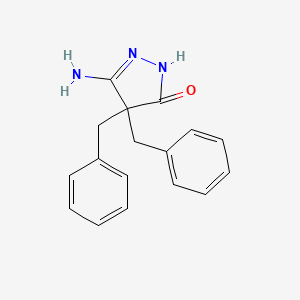
![4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12920940.png)
![3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920945.png)
